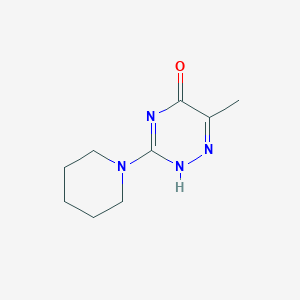
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one, also known as MPTP, is a heterocyclic compound that has been widely used in scientific research. MPTP has been found to have various biochemical and physiological effects, making it an important tool in studying the function of certain biological systems.
Mechanism of Action
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is metabolized in the body to form MPP+, which is toxic to dopaminergic neurons. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is the selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which is the underlying cause of the motor symptoms of Parkinson's disease. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been found to have effects on other neurotransmitter systems, including the serotonergic and noradrenergic systems.
Advantages and Limitations for Lab Experiments
The advantages of using 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one in lab experiments include its selectivity for dopaminergic neurons and its ability to create animal models of Parkinson's disease. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are also limitations to using 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. For example, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is toxic and can be dangerous if not handled properly. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one models of Parkinson's disease may not fully replicate the human disease, and there are limitations to extrapolating findings from animal models to humans.
Future Directions
There are many future directions for research involving 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. One area of interest is the development of new animal models of Parkinson's disease that more accurately replicate the human disease. Additionally, there is interest in developing new drugs that can protect dopaminergic neurons from the toxic effects of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. Finally, there is interest in using 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Synthesis Methods
The synthesis of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one involves the reaction of 3-piperidin-1-ylpropionitrile with methyl hydrazinecarboxylate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate that is then cyclized to form 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. The synthesis of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been used in various scientific research applications, including the study of Parkinson's disease. 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is toxic to dopaminergic neurons, which are the cells that are lost in Parkinson's disease. Therefore, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been used to create animal models of Parkinson's disease. 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has also been used in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been used in the study of drug addiction and drug abuse.
properties
Product Name |
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H14N4O/c1-7-8(14)10-9(12-11-7)13-5-3-2-4-6-13/h2-6H2,1H3,(H,10,12,14) |
InChI Key |
LEIKONBUNYEFGC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NNC(=NC1=O)N2CCCCC2 |
SMILES |
CC1=NNC(=NC1=O)N2CCCCC2 |
Canonical SMILES |
CC1=NNC(=NC1=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)
![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)




![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)

![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)